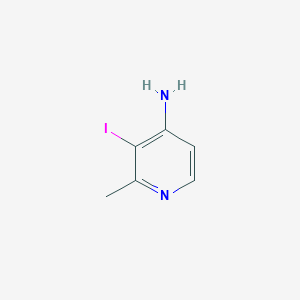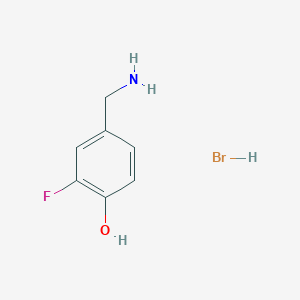![molecular formula C15H15NO2 B1523461 (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amin CAS No. 1272207-56-3](/img/structure/B1523461.png)
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amin
Übersicht
Beschreibung
“(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine” is a synthetic chemical compound . It contains a furan and a benzofuran moiety, both of which are oxygen-containing heterocyclic compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis methods for “(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine” were not found, benzofuran derivatives have been synthesized using various methods . For instance, 2-Benzofuranyl methyl ketone (2-Acetylbenzofuran) has been used to synthesize many benzofuran derivatives .Wissenschaftliche Forschungsanwendungen
Medizin: Antibiotika
Benzofuranderivate, wie "(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amin," haben sich als vielversprechend für die Anwendung als Antibiotika erwiesen . Sie zeigen eine signifikante Aktivität gegen eine Reihe von Krankheitserregern, einschließlich Bakterien und Pilzen. Diese Verbindungen können so konzipiert werden, dass sie auf klinisch zugelassene Ziele abzielen, wodurch möglicherweise neue Behandlungen für resistente Mikrobenspezies möglich werden.
Landwirtschaft: Pflanzenschutz
In der Landwirtschaft werden Benzofuranverbindungen wegen ihres Potenzials erforscht, Pflanzen vor Schädlingen und Krankheiten zu schützen . Ihre Bioaktivität kann genutzt werden, um neue Pestizide oder Fungizide zu entwickeln, die effektiver und möglicherweise weniger schädlich für die Umwelt sind.
Materialwissenschaften: Funktionelle Polymere
Das Benzofuran-Gerüst wird in der Materialwissenschaft verwendet, um funktionelle Polymere zu erzeugen . Diese Materialien finden in verschiedenen Industrien, einschließlich Elektronik und Fertigung, Anwendung, da sie aufgrund ihrer einzigartigen Eigenschaften wie Leitfähigkeit und Stabilität wertvoll sind.
Umweltwissenschaften: Schadstoffminderung
Benzofuranderivate werden in den Umweltwissenschaften, insbesondere in der Schadstoffminderung, untersucht . Sie könnten zur Entwicklung neuer Methoden zum Abbau von Schadstoffen oder zur Herstellung umweltfreundlicherer Materialien verwendet werden.
Biochemie: Enzyminhibition
In der Biochemie sind Benzofuranderivate wichtig für ihre Fähigkeit, bestimmte Enzyme zu hemmen . Diese Eigenschaft ist entscheidend für die Entwicklung neuer Medikamente, die biologische Pfade, die an Krankheiten beteiligt sind, modulieren können.
Pharmakologie: Medikamentenentwicklung
Die pharmakologischen Anwendungen von Benzofuranderivaten sind vielfältig. Sie werden bei der Entwicklung einer Vielzahl von Medikamenten eingesetzt, darunter Medikamente zur Behandlung von Herz-Kreislauf-Erkrankungen, Krebs und neurologischen Erkrankungen . Die Vielseitigkeit des Benzofuranrings macht ihn zu einem wertvollen Bestandteil bei der Synthese komplexer Arzneimittelmoleküle.
Biochemische Analyse
Biochemical Properties
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can form complexes with metal ions, which may further modulate its biochemical properties and interactions .
Cellular Effects
The effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . These effects highlight the compound’s potential in regulating cellular functions and responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s metabolism may result in the production of reactive intermediates that can modulate cellular redox status and signaling pathways . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influences its cellular localization and accumulation . Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can bind to plasma proteins, affecting its distribution and bioavailability in tissues . These transport and distribution mechanisms are crucial for determining the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . For instance, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-N-[(5-methyl-1-benzofuran-2-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-15-12(7-11)8-14(18-15)10-16-9-13-3-2-6-17-13/h2-8,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZZWVHKHZBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CNCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)

![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)


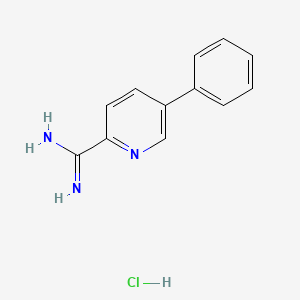
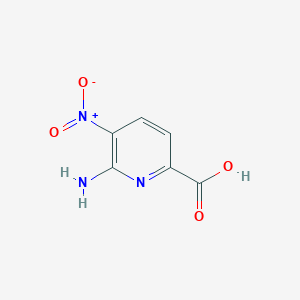
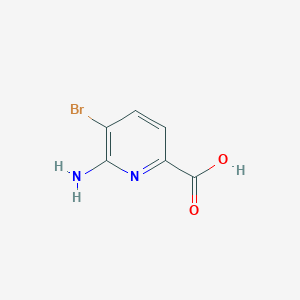
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
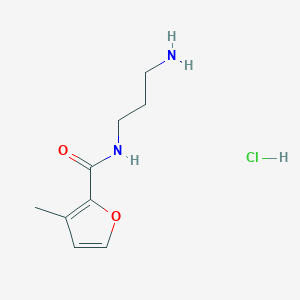

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
